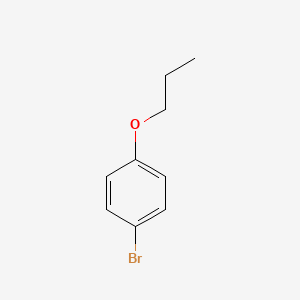

1-溴-4-丙氧基苯

描述

1-Bromo-4-propoxybenzene is a brominated aromatic compound with a propoxy substituent at the fourth position relative to the bromine atom. While the specific compound is not directly studied in the provided papers, related brominated benzenes and their derivatives have been extensively researched due to their importance in various chemical syntheses and applications in material science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several studies. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,2-dibromobenzenes are synthesized through regioselective bromination, ortho-metalation, and halogen/metal permutations, demonstrating their value as precursors for various organic transformations . These methods highlight the versatility and efficiency of bromination techniques in preparing brominated aromatic compounds.

Molecular Structure Analysis

The molecular structure of brominated benzenes is often characterized using spectroscopic methods and X-ray diffraction. For example, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene is determined using single-crystal X-ray diffraction (SXRD) analysis, revealing two stable crystalline phases and detailed molecular parameters . The structure of various bromo- and bromomethyl-substituted benzenes is also elucidated, showing diverse packing motifs influenced by Br···Br interactions and hydrogen bonds .

Chemical Reactions Analysis

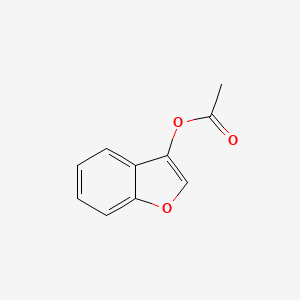

Brominated benzenes participate in a variety of chemical reactions. The CuI-catalyzed domino process forms 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, involving intermolecular C-C bond formation followed by intramolecular C-O bond formation . Additionally, the reaction of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne leads to the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating the insertion of alkyne molecules into Al-C bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are closely related to their molecular structure. The spectroscopic analysis, including Raman and FT-IR spectra, provides insights into the vibrational modes and molecular conformations of these compounds . The electronic properties of dibenzopentalenes derived from 1-bromo-2-ethynylbenzenes are consistent with theoretical calculations, revealing their potential in electronic applications . The intermolecular interactions, such as C—H···Br and C—Br···π, significantly influence the crystal packing and stability of these compounds .

科学研究应用

二元液体混合物中的热物理性质测量:

- Ramesh、Yunus和Ramesh(2015年)研究了包括溴苯在内的混合物的粘度和密度,溴苯与1-溴-4-丙氧基苯密切相关。他们的研究重点在于理解这些混合物中的相互作用和混合行为,这对化工处理和材料科学应用至关重要(Ramesh, Yunus, & Ramesh, 2015)。

制药和有机染料中间体的合成:

- Xuan等人(2010年)研究了1-溴-2,4-二硝基苯的合成,这是与1-溴-4-丙氧基苯相关的化合物,用作生产药用制剂、有机染料和电致发光材料的中间体。合成产品的高产率和纯度强调了它在制药和染料行业中的重要性(Xuan et al., 2010)。

有机合成技术的进展:

- Harikumar和Rajendran(2014年)展示了使用超声波辅助多位相转移催化制备1-丁氧基-4-硝基苯,这是与1-溴-4-丙氧基苯在结构上相关的化合物。这种创新方法提供了一种更有效的合成硝基芳醚的方法,这些硝基芳醚在各种化学合成中具有价值(Harikumar & Rajendran, 2014)。

区域选择性溴化和转化为官能化合物:

- Aitken等人(2016年)探索了类似于1-溴-4-丙氧基苯的化合物的区域选择性溴化,导致各种溴化产物的产生。这些产物在合成硫功能化苯醌中具有潜在应用,突显了溴化化合物在有机合成中的多功能性(Aitken et al., 2016)。

安全和危害

1-Bromo-4-propoxybenzene is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

属性

IUPAC Name |

1-bromo-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPARGBRVKRZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370155 | |

| Record name | 1-bromo-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-propoxybenzene | |

CAS RN |

39969-56-7 | |

| Record name | 1-bromo-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

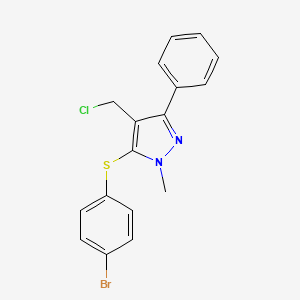

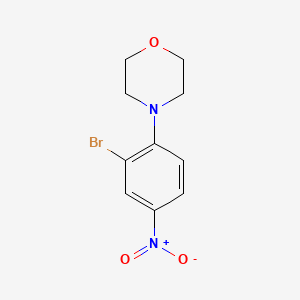

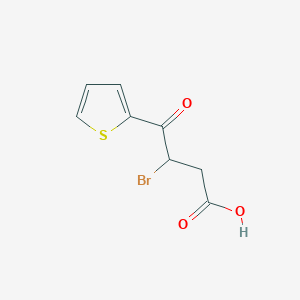

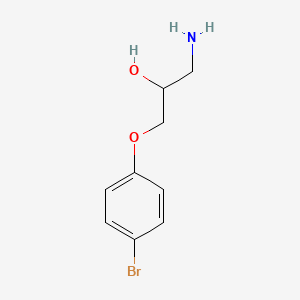

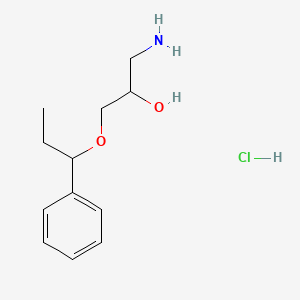

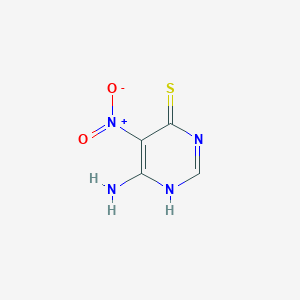

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)